REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([S:9][CH:10]2[CH2:11][CH:12]3[CH2:13][CH2:14][CH:15]([CH2:16]2)[N:17]3[C:18]([O:19][CH2:20][C:21]([Cl:22])([Cl:23])[Cl:24])=[O:25])[cH:7][cH:8]1.[K+:31].[K+:32].[Na+:33].[Na+:34].[O-:35][C:36](=[O:37])[O-:38].[O:39]1[CH2:40][CH2:41][CH2:42][CH2:43]1.[OH2:44].[P:26]([O-:27])([O-:28])([OH:29])=[O:30].[Zn:45]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([S:9][CH:10]2[CH2:11][CH:12]3[CH2:13][CH2:14][CH:15]([CH2:16]2)[NH:17]3)[cH:7][cH:8]1
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Name
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COc1ccc(SC2CC3CCC(C2)N3C(=O)OCC(Cl)(Cl)Cl)cc1
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
COc1ccc(SC2CC3CCC(C2)N3C(=O)OCC(Cl)(Cl)Cl)cc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
O=P([O-])([O-])O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(SC2CC3CCC(C2)N3)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |